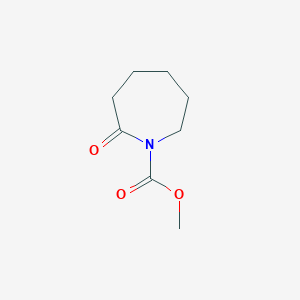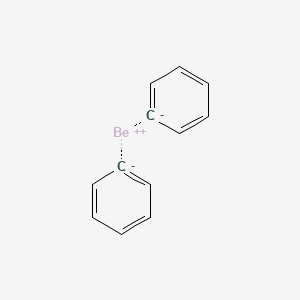![molecular formula C30H35Cl2NO3 B14698949 (13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate CAS No. 22964-49-4](/img/structure/B14698949.png)
(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate is a complex organic molecule with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a cyclopenta[a]phenanthrene core, which is a polycyclic aromatic hydrocarbon, and a bis(2-chloroethyl)amino group, which is commonly found in alkylating agents used in chemotherapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the bis(2-chloroethyl)amino group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the reaction progress and ensuring the quality of the final product.
化学反应分析
Types of Reactions
(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions and the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds with different properties.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of new compounds with different functional groups.
科学研究应用
(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate: has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with proteins and nucleic acids.
Medicine: The bis(2-chloroethyl)amino group is a key feature of many alkylating agents used in chemotherapy, making this compound a potential candidate for anticancer drug development.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of (13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate involves its interaction with cellular components, such as DNA and proteins. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.
相似化合物的比较
Similar Compounds
Cyclophosphamide: A widely used alkylating agent with a similar bis(2-chloroethyl)amino group.
Ifosfamide: Another alkylating agent with structural similarities to cyclophosphamide.
Melphalan: An alkylating agent used in the treatment of multiple myeloma and ovarian cancer.
Uniqueness
(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate: is unique due to its specific cyclopenta[a]phenanthrene core, which may confer distinct biological activities and chemical reactivity compared to other alkylating agents. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
22964-49-4 |
|---|---|
分子式 |
C30H35Cl2NO3 |
分子量 |
528.5 g/mol |
IUPAC 名称 |
(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C30H35Cl2NO3/c1-30-13-12-25-24-9-7-23(19-21(24)4-8-26(25)27(30)10-11-28(30)34)36-29(35)18-20-2-5-22(6-3-20)33(16-14-31)17-15-32/h2-3,5-7,9,19,25-27H,4,8,10-18H2,1H3 |
InChI 键 |
SFOHURGDKAWENM-UHFFFAOYSA-N |
规范 SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


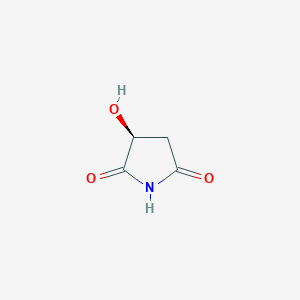
![Benzene, [[(3-methyl-2-butenyl)oxy]methyl]-](/img/structure/B14698876.png)
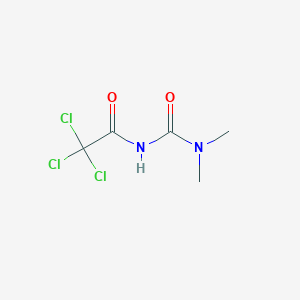
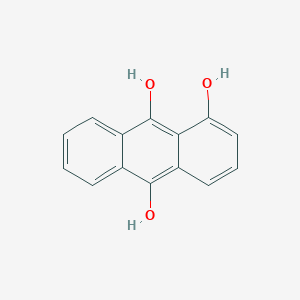


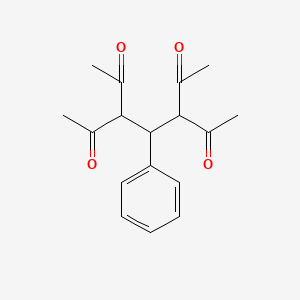

![4,4'-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14698928.png)
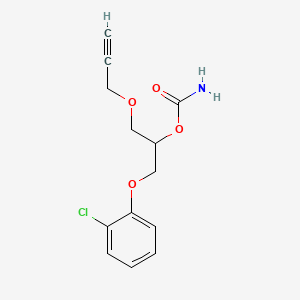
![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)

